1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene-
Overview
Description
The compound 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- is a derivative of 1,3-dioxolane, which is a heterocyclic compound. It is characterized by the presence of a dioxolane ring, a type of acetal, and is modified with chloro, methyl, and methylene groups at specific positions on the ring. This structure is related to various synthesized derivatives that have been studied for their polymerization potential, reactivity with other chemical agents, and physical properties .
Synthesis Analysis
The synthesis of derivatives of 1,3-dioxolan-2-one often involves the use of chlorinated precursors, such as chloroacetaldehyde, and subsequent polymerization or reaction with other chemical agents. For instance, 2-(2',4'-dichlorophenyl)-4-methylene-1,3-dioxolane was synthesized and polymerized using both radical and cationic routes . Similarly, 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes were synthesized from mono-, di-, and trichloroacetaldehyde and polymerized using cationic catalysts . These methods highlight the versatility of the dioxolane derivatives in forming polymers with varying properties.
Molecular Structure Analysis
The molecular structure of 1,3-dioxolan-2-one derivatives has been studied using spectroscopic techniques. For example, NMR, IR, and ultrasonic absorption measurements have been used to analyze the ring structures and identify possible rotational isomers in chloromethyl derivatives . These studies are crucial for understanding the behavior and reactivity of these compounds under different conditions.
Chemical Reactions Analysis
The reactivity of 1,3-dioxolan-2-one derivatives with various chemical agents has been explored in several studies. Derivatives of 4,4-dimethyl-5-methylene-1,3-dioxolane have been shown to react with dichlorocarbene, leading to adducts that can undergo thermal isomerization . Additionally, the reaction of 5-methylene-1,3-dioxolan-2-ones with amines has been investigated, resulting in the formation of 4-hydroxy-2-oxazolidinones and other heterocyclic systems . These reactions demonstrate the potential of these compounds in synthesizing a wide range of chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-dioxolan-2-one derivatives are influenced by their molecular structure. For example, the polymerization of 2-(chlorinated methyl)-4-methylene-1,3-dioxolanes resulted in high-melting colorless solids with good to excellent fire resistance, highlighting their potential for use in materials with specific performance requirements . The direction of chlorination of 1,3-dioxolan-4-ones has also been shown to depend on the nature of the substituent at the 5-position, affecting the properties of the resulting compounds .
Scientific Research Applications
Chiral Inhibitors of Leukotriene Biosynthesis
1,3-Dioxolanes, including variants similar to the specified compound, have been identified as chiral inhibitors of 5-lipoxygenase (5LO), an enzyme involved in the biosynthesis of leukotrienes, which are mediators of inflammation. These inhibitors show potential in vivo potency comparable to or superior to other leukotriene synthesis inhibitors undergoing clinical evaluation, such as ZD2138. The synthesis of these dioxolanes involves asymmetric dihydroxylation, indicating their potential therapeutic applications in inflammatory diseases (Crawley & Briggs, 1995).
Antifertility Effects
Research has also explored the antifertility effects of chlorine-substituted dioxolanes in male rats. The study includes the synthesis and biological activity evaluation of compounds related to 1,3-dioxolanes, demonstrating their potential in male antifertility applications. These findings open avenues for the development of novel contraceptives based on chlorine-substituted dioxolanes (Hirsch et al., 1975).
Scaffold for Serotonin Receptor Agonists
Compounds derived from the 1,3-dioxolane scaffold have been prepared and tested for their affinity at serotonin (5-HT1AR) and alpha1 adrenoceptors, with some showing significant agonistic activity. These compounds, including those with a 1,3-dioxane scaffold, demonstrate potential in treating conditions such as anxiety, depression, and chronic pain, highlighting the versatility of the dioxolane structure in medicinal chemistry (Franchini et al., 2019).
Carrier Systems for Drug Delivery
Dihydropyridine carriers, utilizing structures similar to 1,3-dioxolanes, have been investigated for the sustained delivery of therapeutics to the brain, showcasing the potential of these carriers in enhancing the treatment of neurological disorders. This research emphasizes the utility of dioxolane derivatives in developing drug delivery systems aimed at crossing the blood-brain barrier for effective therapeutic action (Palomino et al., 1989).
Prodrugs for Latentiation
Studies on (2-oxo-1,3-dioxol-4-yl)methyl esters as progenitors for drugs like methyldopa highlight the role of dioxolane derivatives in the development of prodrugs. These esters undergo hydrolysis to release the active drug, suggesting their potential in improving the bioavailability and therapeutic efficacy of medications (Saari et al., 1984).
Future Directions
properties
IUPAC Name |
4-chloro-4-methyl-5-methylidene-1,3-dioxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClO3/c1-3-5(2,6)9-4(7)8-3/h1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRYDCOBLQUKRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C)OC(=O)O1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461526 | |
Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
CAS RN |
95579-71-8 | |
Record name | 1,3-Dioxolan-2-one, 4-chloro-4-methyl-5-methylene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.